2-(Piperidin-4-yl)phenol hydrochloride
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Overview
Description
2-(Piperidin-4-yl)phenol hydrochloride is a unique chemical provided to early discovery researchers . It is a part of a collection of unique chemicals . The molecular formula of this compound is C11H16ClNO .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Experimental and Theoretical Studies
A study focused on the synthesis and analysis of an alkylaminophenol compound, closely related to 2-(Piperidin-4-yl)phenol hydrochloride, demonstrating its potential as a biologically active drug due to its high antioxidant value. Theoretical and experimental data supported the analysis of the compound's electronic and structural properties, suggesting its applicability in drug development and material science (Ulaş, 2020).
Corrosion Inhibition
Research on synthesized benzimidazole derivatives, including compounds structurally similar to this compound, showed significant corrosion inhibition efficiency on N80 steel in hydrochloric acid. This indicates the potential use of related compounds in industrial applications to protect metals against corrosion (Yadav et al., 2016).
Drug Discovery
A study highlighted the discovery of new anti-inflammatory compounds targeting cyclooxygenases, suggesting the relevance of structurally related compounds in developing drugs with safe profiles for inflammatory therapy. This points to the ongoing research into novel compounds for pharmaceutical applications (Burayk, Oh‐hashi, & Kandeel, 2022).
Safety and Hazards
Users are advised not to breathe dust/fume/gas/mist/vapours/spray of the compound . They should not eat, drink or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . In case of inhalation, the victim should be moved to fresh air . In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-4-ylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENPZXRSKCMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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